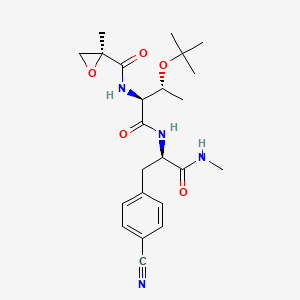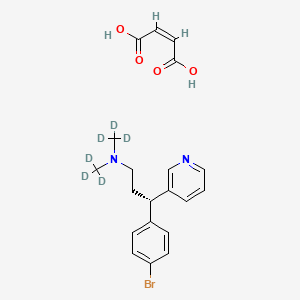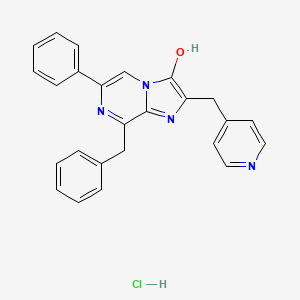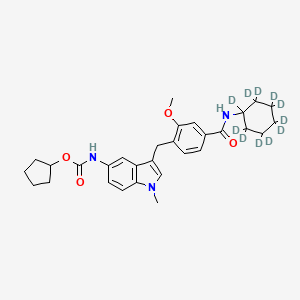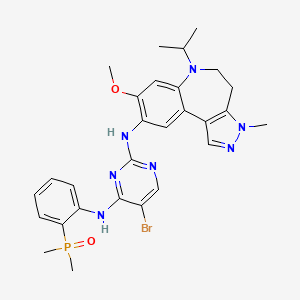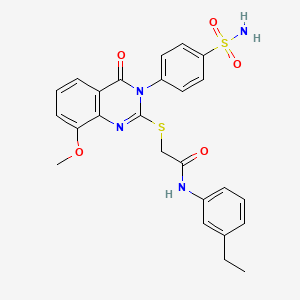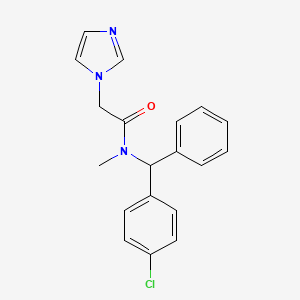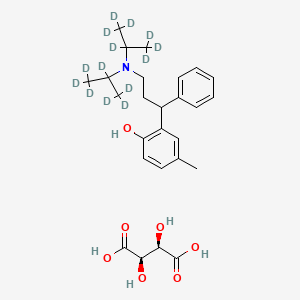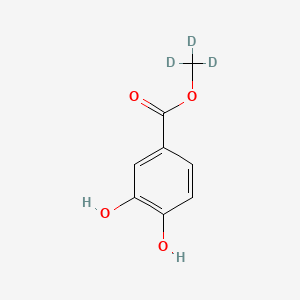
3,4-Dihydroxybenzoic Acid Methyl Ester-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of 3,4-Dihydroxybenzoic Acid Methyl Ester, which is a major metabolite of antioxidant polyphenols found in green tea . This compound is often used in scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxybenzoic Acid Methyl Ester-d3 typically involves the esterification of 3,4-Dihydroxybenzoic Acid with methanol-d3 (deuterated methanol) in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxybenzoic Acid Methyl Ester-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form catechols.
Substitution: It can undergo nucleophilic substitution reactions at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinones
Reduction: Catechols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
3,4-Dihydroxybenzoic Acid Methyl Ester-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the synthesis of other chemical compounds and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 3,4-Dihydroxybenzoic Acid Methyl Ester-d3 involves its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. The compound interacts with various molecular targets, including enzymes and signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,4-Dihydroxybenzoate
- Protocatechuic Acid Methyl Ester
- Methyl Protocatechuate
Uniqueness
3,4-Dihydroxybenzoic Acid Methyl Ester-d3 is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and mass spectrometry studies. The deuterium atoms provide distinct signals that help in the detailed analysis of molecular structures and dynamics .
Properties
Molecular Formula |
C8H8O4 |
|---|---|
Molecular Weight |
171.16 g/mol |
IUPAC Name |
trideuteriomethyl 3,4-dihydroxybenzoate |
InChI |
InChI=1S/C8H8O4/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,9-10H,1H3/i1D3 |
InChI Key |
CUFLZUDASVUNOE-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)C1=CC(=C(C=C1)O)O |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-4-cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B12418820.png)
